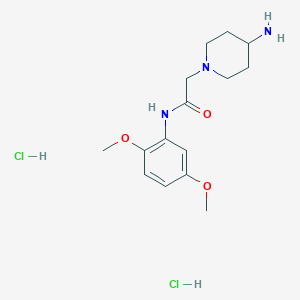
2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride
Overview
Description
2-(4-Aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride (2-APA-DHC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has a wide range of biological and physiological effects. 2-APA-DHC has been used in a variety of laboratory experiments, including in vitro studies and animal models, to investigate its biochemical and physiological effects.
Scientific Research Applications
Biological Activity and Enzyme Inhibition
- Synthesis and Biological Activity : A series of derivatives, including 2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, were synthesized and evaluated for their biological activity. These compounds displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their potential as therapeutic agents (Khalid et al., 2014).
Antioxidant, Analgesic, and Anti-Inflammatory Properties
- Antioxidant and Analgesic Effects : A derivative of 2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects, indicating its potential use in managing pain and inflammation (Nayak et al., 2014).
Structural Analysis and Molecular Conformations
- Molecular Conformation and Hydrogen Bonding : The structural analysis of related compounds with similar molecular frameworks showed diverse molecular conformations and hydrogen bonding patterns. These structural insights are crucial for understanding the interaction of these molecules with biological targets (Narayana et al., 2016).
Potential Pesticide Application
- Pesticide Derivatives : Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, structurally related to 2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, were characterized and showed potential as pesticides. This suggests possible applications in agriculture (Olszewska et al., 2009).
Antimicrobial and Docking Studies
- Antimicrobial Evaluation : Compounds related to 2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide were synthesized and subjected to antimicrobial evaluation, demonstrating their potential in combating microbial infections. Molecular docking studies further provide insights into their mechanism of action (Talupur et al., 2021).
Neuroprotective and Memory Enhancement
- Learning and Memory Ability : A structurally related compound was studied for its effects on learning and memory in mice, indicating potential neuroprotective properties that could be explored for similar derivatives (Yu Wen-guo, 2011).
Anticancer Activity
- Anticancer Potential : Derivatives bearing the 2-(4-aminophenyl)benzothiazole structure, similar to 2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, were evaluated for antitumor activity. They showed considerable anticancer activity against various cancer cell lines, highlighting the potential for cancer therapy applications (Yurttaş et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Acetamide derivatives were studied as corrosion inhibitors, suggesting potential industrial applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Antiplasmodial Properties
- Antiplasmodial Properties : Novel acetamide derivatives were synthesized and evaluated for their antiplasmodial properties, providing insights into potential treatments for malaria (Mphahlele et al., 2017).
Activation of the Aryl Hydrocarbon Receptor Pathway
- Aryl Hydrocarbon Receptor Pathway Activation : Acetamide derivatives were shown to activate the aryl hydrocarbon receptor pathway, indicating potential in cancer treatment or environmental health studies (Baker et al., 2020).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.2ClH/c1-20-12-3-4-14(21-2)13(9-12)17-15(19)10-18-7-5-11(16)6-8-18;;/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVKVUMIDFELGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)